molecular formula C15H10N2O2 B3024208 2-Pyridin-2-yl-quinoline-4-carboxylic acid CAS No. 57882-27-6

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Cat. No. B3024208
CAS RN: 57882-27-6
M. Wt: 250.25 g/mol
InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-quinoline-4-carboxylic acid is a chemical compound with the linear formula C15H10N2O2 . It has a molecular weight of 250.259 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a pyridine ring via a carboxylic acid group . The compound’s InChI string is InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.25 g/mol . Its XLogP3-AA value, which predicts the compound’s lipophilicity, is 2.3 . The compound has one hydrogen bond donor .

Scientific Research Applications

Antibacterial and Structure Evaluation

2-Pyridin-2-yl-quinoline-4-carboxylic acid (2-PyQCA) has been used in synthesizing metal complexes with antibacterial properties. For instance, various metal complexes based on quinoline carboxylate ligand from 2-PyQCA have been synthesized and exhibited notable antibacterial activities. These complexes feature unique structural configurations, which contribute to their biological activities (Zhang et al., 2016).

Photoluminescent Properties

2-PyQCA plays a crucial role in the formation of coordination polymers with photoluminescent properties. A study demonstrated the synthesis of a copper(II) coordination polymer using 2-PyQCA, showcasing bathochromic/hypsochromic shifts in ligand absorption bands and weak antiferromagnetic interactions within the polymer (Twaróg et al., 2020).

Crystal Structure Analysis

Research involving 2-PyQCA also extends to crystallography. For example, the crystal structure of 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate was examined, revealing insights into hydrogen bond formations and aromatic ring stacking interactions, which are vital for understanding non-covalent interactions in supramolecular chemistry (Huang et al., 2010).

Fluorescence Sensing and Environmental Applications

2-PyQCA has been employed in the development of luminescent coordination polymers for environmental sensing. A particular study synthesized a luminescent coordination polymer that could detect HCl gas via a protonation effect, which alters the energy state of the ligand, making it a convenient sensor for environmental applications (Zhang et al., 2015).

Chemical Synthesis and Reactions

The compound is also significant in the field of chemical synthesis. For example, research on the direct metalation and subsequent functionalization of various pyridine and quinoline derivatives, including 2-PyQCA, has been explored, highlighting its versatility in organic synthesis (Schlosser & Marull, 2003).

properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYCFYURDIXHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225887
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7491-86-3, 57882-27-6
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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